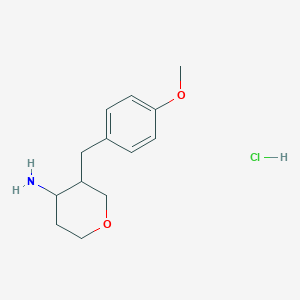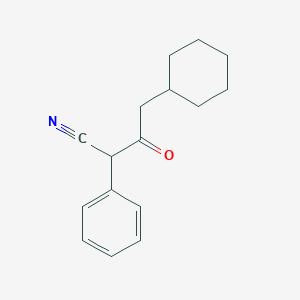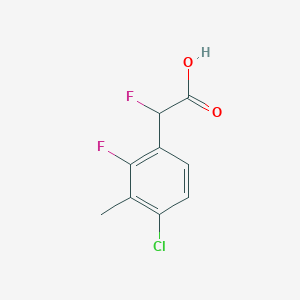
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of chloro, fluoro, and methyl groups attached to a phenyl ring, along with a fluoroacetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Methylation: Addition of a methyl group to the phenyl ring.
Carboxylation: Formation of the fluoroacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the fluoroacetic acid moiety to a primary alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Production of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. These interactions can lead to:
Inhibition of Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Disruption of Cellular Processes: Interfering with cellular pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid
- 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-chloroacetic acid
- 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-bromoacetic acid
Uniqueness
2-(4-Chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro groups on the phenyl ring, along with a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C9H7ClF2O2 |
|---|---|
Molekulargewicht |
220.60 g/mol |
IUPAC-Name |
2-(4-chloro-2-fluoro-3-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3,8H,1H3,(H,13,14) |
InChI-Schlüssel |
FPCJSMDHMODMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)C(C(=O)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


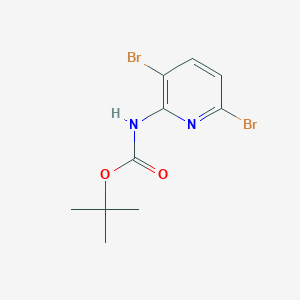
![6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13085304.png)

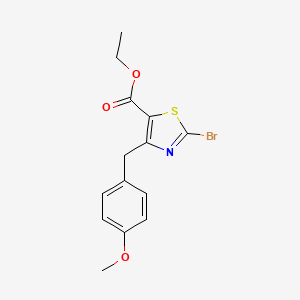
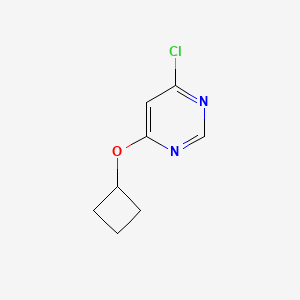
![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
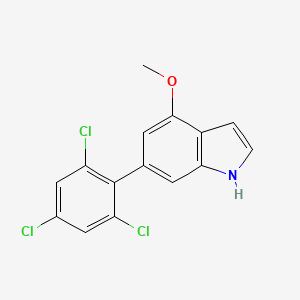
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
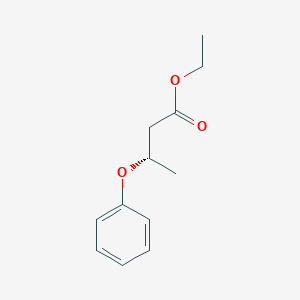

![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
